molecular formula C24H25N3O5 B2912224 1-(3-(dimethylamino)propyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one CAS No. 623536-64-1

1-(3-(dimethylamino)propyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2912224
CAS No.: 623536-64-1
M. Wt: 435.48
InChI Key: YRDISLXAXIGGLJ-UHFFFAOYSA-N
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Description

The compound 1-(3-(dimethylamino)propyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative characterized by:

  • Position 4: A 7-methoxybenzofuran-2-carbonyl group, introducing aromaticity and electron-donating methoxy substituents.
  • Position 5: A pyridin-3-yl moiety, which enhances polarity and hydrogen-bonding capacity.

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2-pyridin-3-yl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5/c1-26(2)11-6-12-27-20(16-8-5-10-25-14-16)19(22(29)24(27)30)21(28)18-13-15-7-4-9-17(31-3)23(15)32-18/h4-5,7-10,13-14,20,29H,6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDISLXAXIGGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(dimethylamino)propyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyrrolidine ring, a pyridine ring, and various functional groups, suggests a diverse range of biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H27N3O4C_{23}H_{27}N_{3}O_{4}, with a molecular weight of 409.5 g/mol. The compound's structure includes:

  • Dimethylamino group : Enhances solubility and biological activity.
  • Hydroxy group : Potential for hydrogen bonding, influencing interaction with biological targets.
  • Benzofuran moiety : Known for various pharmacological properties.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties, particularly against certain bacterial strains.
  • Anticancer Potential : The structural components may interact with cancer cell pathways, although specific mechanisms require further elucidation.
  • Neuroprotective Effects : The dimethylamino group may contribute to neuroprotective properties, potentially aiding in conditions such as neurodegeneration.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialSignificant activity against specific bacteria
AnticancerPotential interactions with cancer pathways
NeuroprotectivePossible protective effects on neuronal cells

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the following interactions play a crucial role:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes.
  • Receptor Binding : Binding affinity to various receptors could modulate physiological responses.

Synthesis and Optimization

The synthesis of this compound can be achieved through multiple methods involving careful optimization of reaction conditions (temperature, solvent choice, and catalysts). The synthesis routes often focus on maximizing yield and purity while maintaining biological activity.

Case Study: Synthesis Approach

A notable approach involves the use of benzofuran derivatives as starting materials. Modification of these precursors allows for the introduction of the desired functional groups:

  • Step 1 : Synthesize benzofuran core.
  • Step 2 : Introduce the dimethylamino propyl chain.
  • Step 3 : Functionalize with hydroxy and carbonyl groups.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound, which may provide insights into its unique properties.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
1-(4-dimethylamino-phenyl)-3-(4-methoxyphenyl)-propenoneContains dimethylamino and methoxy groupsLacks pyridine and benzofuran moieties
3-(4-dimethylamino-phenyl)-1-(1-oxy-pyridin-4-yl)-propenoneFeatures pyridine but different functional groupsDifferent reactivity profiles

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities

All compounds listed below share the pyrrol-2-one core but differ in substituents at positions 1, 4, and 4. Key variations include:

  • Aminoalkyl chains (e.g., dimethylaminopropyl, diethylaminoethyl).
  • Aroyl groups (e.g., benzofuran, benzoyl, thiophene derivatives).
  • Aryl/heteroaryl substituents (e.g., pyridinyl, fluorophenyl, nitrophenyl).

Comparative Data Table

Compound Name / ID Position 1 Substituent Position 4 Substituent Position 5 Substituent Melting Point (°C) Molecular Weight (g/mol) References
Target Compound 3-(dimethylamino)propyl 7-methoxybenzofuran-2-carbonyl Pyridin-3-yl N/A ~450 (estimated) [Inferred]
1-(3-(dimethylamino)propyl)-4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one 3-(dimethylamino)propyl 4-ethoxy-3-methylbenzoyl 4-fluorophenyl N/A 429.46
5-[4-(Dimethylamino)phenyl]-1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2H-pyrrol-2-one 3-(dimethylamino)propyl 4-ethoxy-2-methylbenzoyl 4-(dimethylamino)phenyl N/A 493.59
4-(4-chlorobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one 3-(dimethylamino)propyl 4-chlorobenzoyl 4-methoxyphenyl N/A 428.91
4-(benzofuran-2-carbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-1H-pyrrol-2(5H)-one 3-morpholin-4-ylpropyl benzofuran-2-carbonyl 3-ethoxyphenyl N/A 504.55
1-(2-hydroxypropyl)-4-(3-methylbenzoyl)-5-(4-isopropylphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one 2-hydroxypropyl 3-methylbenzoyl 4-isopropylphenyl 221–223 394.21
1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-trifluoromethylphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one 2-hydroxypropyl 4-methylbenzoyl 3-trifluoromethylphenyl 205–207 420.16

Key Observations

Aminoalkyl Chains: The 3-(dimethylamino)propyl group (target compound) enhances solubility in polar solvents compared to morpholinylpropyl or hydroxypropyl analogs . Diethylaminoethyl substituents (e.g., in ) may offer improved metabolic stability over dimethylamino derivatives .

Methoxy or ethoxy groups on the aroyl moiety (e.g., 7-methoxy in the target compound) may enhance lipophilicity and membrane permeability .

phenyl or fluorophenyl groups . Electron-withdrawing groups (e.g., 3-trifluoromethylphenyl in ) reduce electron density, possibly affecting reactivity .

Research Findings and Implications

  • Synthetic Yields : Compounds with bulkier substituents (e.g., morpholinylpropyl in ) often exhibit lower yields (9–17% in –2) due to steric hindrance .
  • Thermal Stability: Higher melting points (e.g., 221–223°C in ) correlate with crystalline packing in hydroxypropyl analogs, whereas dimethylamino derivatives may show lower crystallinity .
  • SAR Trends :
    • Substitution at position 5 with electron-deficient aryl groups (e.g., nitrophenyl in ) may enhance electrophilic reactivity .
    • Methoxybenzofuran-2-carbonyl (target compound) likely offers a balance between lipophilicity and polarity for drug-likeness .

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